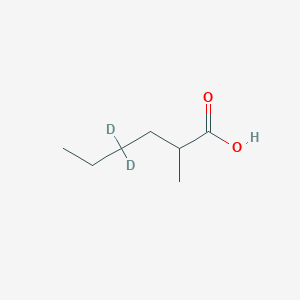
4,4-Dideuterio-2-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dideuterio-2-methylhexanoic acid is a deuterated analog of 2-methylhexanoic acid, where two hydrogen atoms at the fourth carbon position are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be utilized in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dideuterio-2-methylhexanoic acid typically involves the deuteration of 2-methylhexanoic acid. This can be achieved through a series of steps:
Deuteration of Precursors: The starting material, 2-methylhexanoic acid, is subjected to deuterium exchange reactions using deuterium oxide (D2O) or deuterated reagents.
Catalytic Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used to facilitate the exchange of hydrogen atoms with deuterium under controlled conditions.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale deuterium exchange processes. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dideuterio-2-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4,4-Dideuterio-2-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential in drug development and pharmacokinetics.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,4-Dideuterio-2-methylhexanoic acid involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This effect can alter the stability and reactivity of the compound, making it a valuable tool in mechanistic studies.
Comparación Con Compuestos Similares
2-Methylhexanoic Acid: The non-deuterated analog.
2-Ethylhexanoic Acid: A structurally similar compound with an ethyl group instead of a methyl group.
4-Methylhexanoic Acid: Another analog with a methyl group at the fourth position.
Uniqueness: 4,4-Dideuterio-2-methylhexanoic acid is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it particularly useful in studies requiring isotopic labeling and tracing.
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
4,4-dideuterio-2-methylhexanoic acid |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/i4D2 |
Clave InChI |
CVKMFSAVYPAZTQ-APZFVMQVSA-N |
SMILES isomérico |
[2H]C([2H])(CC)CC(C)C(=O)O |
SMILES canónico |
CCCCC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


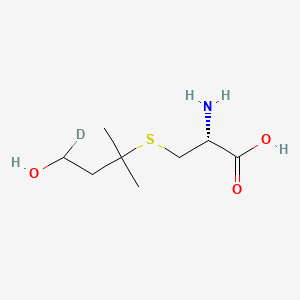
![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
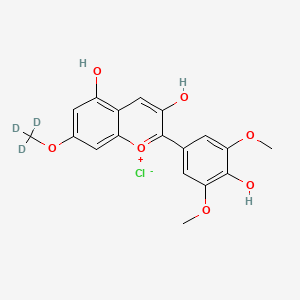
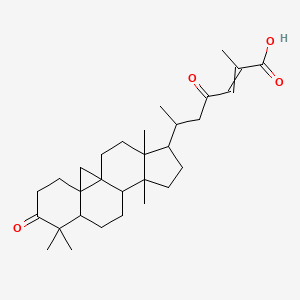
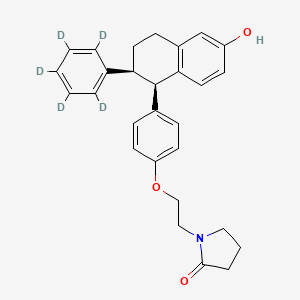
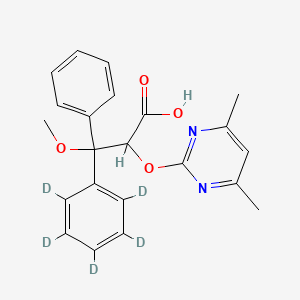



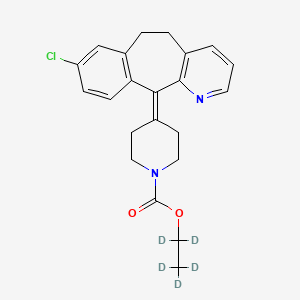
![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
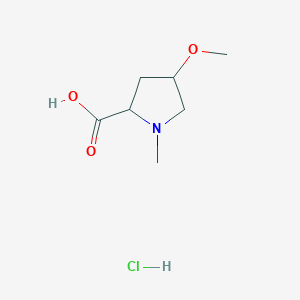
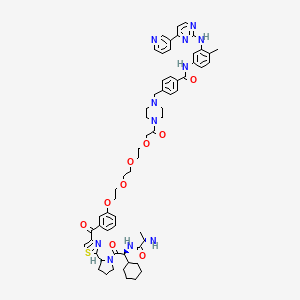
![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)
